

Application Notes & Protocols: Field Measurement of Atmospheric Pinonic Acid

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Compound of Interest

Compound Name: *Pinonic acid*

Cat. No.: *B1593954*

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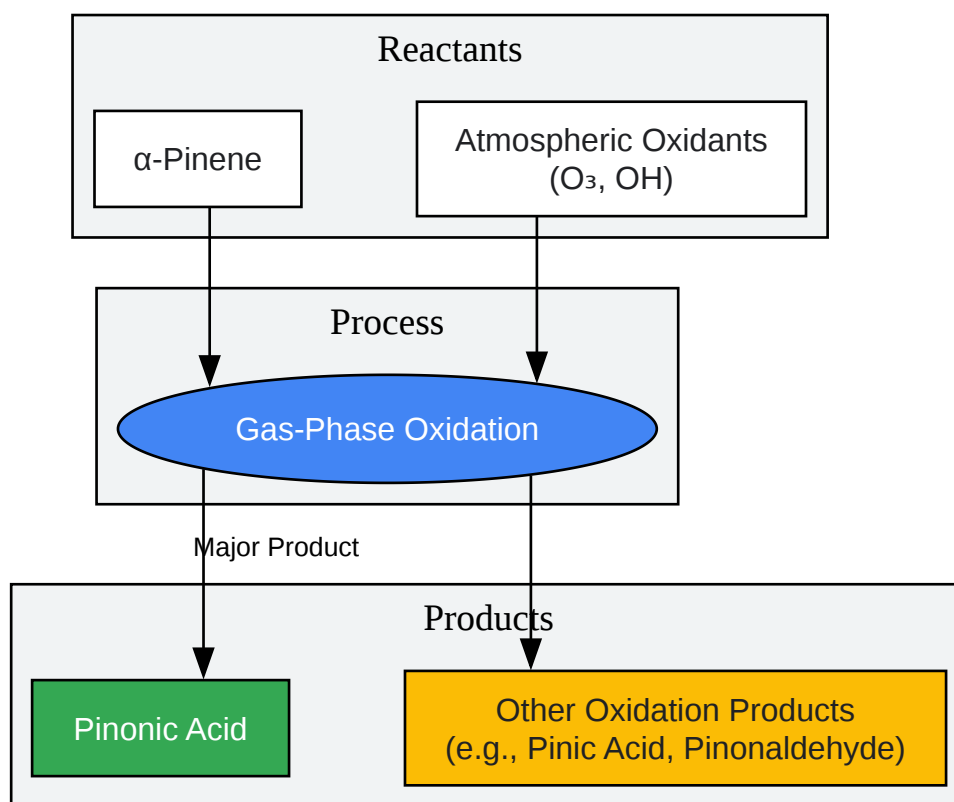
1. Introduction

Pinonic acid (C₁₀H₁₆O₃) is a key secondary organic aerosol (SOA) component formed in the atmosphere through the oxidation of α -pinene, one of the most abundant biogenic volatile organic compounds (BVOCs) emitted by terrestrial vegetation.[1] As a significant contributor to atmospheric aerosol mass, **pinonic acid** influences air quality, climate, and human health by affecting cloud formation processes and the Earth's radiative balance.[2][3] Accurate field measurements are crucial for understanding the sources, transport, and fate of biogenic SOA and for validating atmospheric chemistry models.

These application notes provide an overview of the primary field measurement techniques for atmospheric **pinonic acid**, detailed experimental protocols for common methodologies, and a summary of reported atmospheric concentrations.

2. Atmospheric Formation of Pinonic Acid

Pinonic acid is primarily formed from the gas-phase oxidation of α -pinene by atmospheric oxidants, most notably ozone (O₃) and the hydroxyl radical (OH).[1][4] The oxidation process breaks the double bond within the α -pinene molecule, leading to the formation of several oxygenated products. These low-volatility products can then partition from the gas phase to the particle phase, contributing to the formation and growth of SOA.[2]



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Caption: Atmospheric formation pathway of **pinonic acid**.

3. Field Measurement Techniques

The measurement of atmospheric **pinonic acid** is challenging due to its semi-volatile nature, causing it to exist in both the gas and particle phases. Field techniques generally involve three main stages: sample collection/phase separation, sample preparation (for offline methods), and chemical analysis.

3.1. Sample Collection

- **Filter-Based Sampling:** This is a common offline method where aerosol particles are collected by drawing a known volume of air through a filter (e.g., PTFE, quartz fiber). High-volume samplers are often used to collect sufficient mass for analysis.[5][6] This method is effective for collecting particulate-phase **pinonic acid** but is susceptible to sampling artifacts.

- Particle-Into-Liquid Sampler (PILS): PILS offers a higher time resolution by continuously collecting particles into a liquid stream.^[7] This technique minimizes artifacts related to evaporation and adsorption that can occur on filters and can be coupled directly to analytical instruments for semi-continuous measurements.^{[7][8]}
- Denuders: To differentiate between gas-phase and particle-phase concentrations, a denuder is often placed upstream of the collection device. The denuder removes gas-phase components by coating its inner walls with a substance that absorbs them, allowing only particles to pass through to the collector.^{[7][9]}

3.2. Analytical Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for separating and identifying volatile and semi-volatile organic compounds. Due to the low volatility of **pinonic acid**, a chemical derivatization step is required to convert the polar carboxylic acid group into a more volatile ester or silyl ester prior to analysis.^{[1][10]}
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for analyzing polar, non-volatile compounds like **pinonic acid** without the need for derivatization.^{[3][5]} High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization (ESI) is a common configuration.^[1]
- Online Mass Spectrometry: Techniques like Chemical Ionization Mass Spectrometry (CIMS) and Proton Transfer Reaction Mass Spectrometry (PTR-MS) allow for real-time, in-situ measurements.^{[9][11]} These instruments can provide high-time-resolution data on the chemical composition of atmospheric aerosols. Modified inlets that include a denuder and a thermal desorption unit are often required to analyze the particle phase.^[9]

4. Quantitative Data Summary

Atmospheric concentrations of **pinonic acid** vary significantly depending on location, season, and meteorological conditions. The following table summarizes data from several field campaigns.

Location	Campaign Period	Measurement Technique	Pinonic Acid Concentration (ng m ⁻³)	Reference
Hyytiälä, Finland (Boreal Forest)	-	GC-MS	65 ± 36 (mean); 170 (max)	[12]
Hyytiälä, Finland (Coniferous Forest)	June 2010 - Oct 2011	LC-MS	0.5 - 3.7	[5][6]
Amazon Rainforest (ATTO site)	Dry & Wet Seasons 2018-2019	HPLC-MS	Up to ~9 (for related Pinic Acid)	[13][14]
Various Forest/Urban Sites	-	Various	Typically < 50	[12]

5. Experimental Protocols

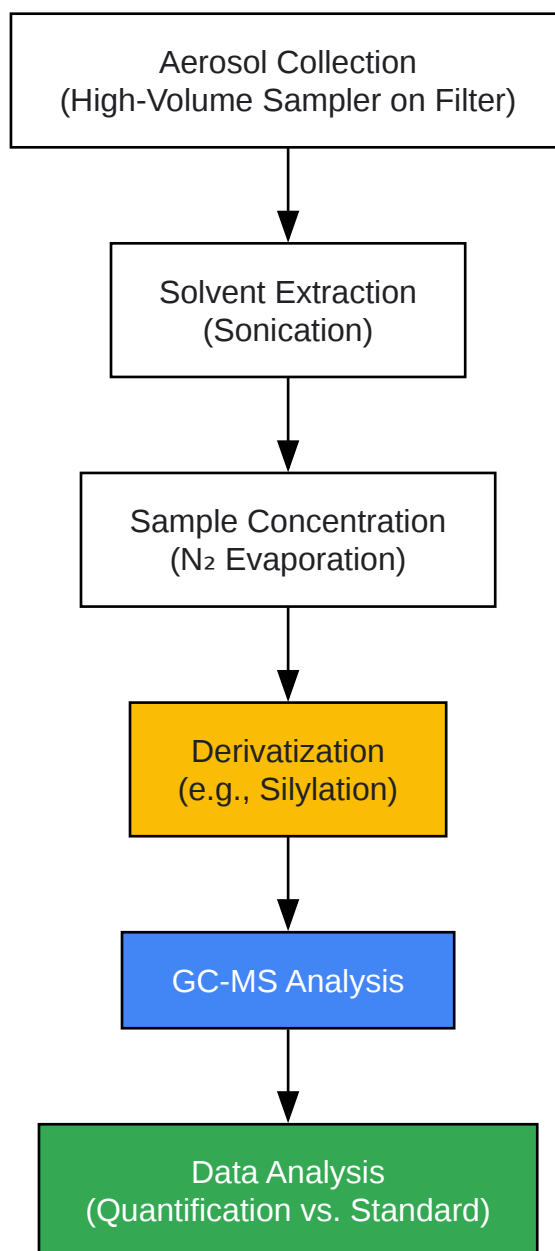
5.1. Protocol 1: Offline Analysis by GC-MS after Filter Collection

This protocol describes the collection of particulate **pinonic acid** on filters and subsequent analysis using GC-MS following derivatization.

Methodology:

- Filter Preparation: Bake quartz fiber filters at high temperature (e.g., 550°C for >6 hours) to remove organic contaminants. Store in sealed, pre-cleaned containers.
- Aerosol Sampling: Use a high-volume air sampler to collect PM_{2.5} particles on the prepared filter for a defined period (e.g., 24 hours). Record the total volume of air sampled.
- Sample Extraction:
 - Cut a portion of the filter and place it in a vial.
 - Add a suitable organic solvent (e.g., methanol or a dichloromethane/methanol mixture).

- Extract the organic compounds using sonication (e.g., 3 x 15 minutes).
- Filter the extract to remove filter debris and concentrate the sample under a gentle stream of nitrogen.
- Derivatization (Silylation):
 - Evaporate the extract to dryness.
 - Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine.
 - Heat the mixture (e.g., at 70°C for 1 hour) to convert the **pinonic acid** to its trimethylsilyl (TMS) ester.[\[10\]](#)[\[15\]](#)
- GC-MS Analysis:
 - Inject an aliquot of the derivatized sample into the GC-MS system.
 - Use a non-polar capillary column (e.g., DB-5ms) for separation.
 - Program the oven temperature to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C).
 - Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
- Quantification: Identify the TMS-**pinonic acid** peak based on its retention time and mass spectrum compared to an authentic, derivatized standard. Quantify using a multi-point calibration curve.



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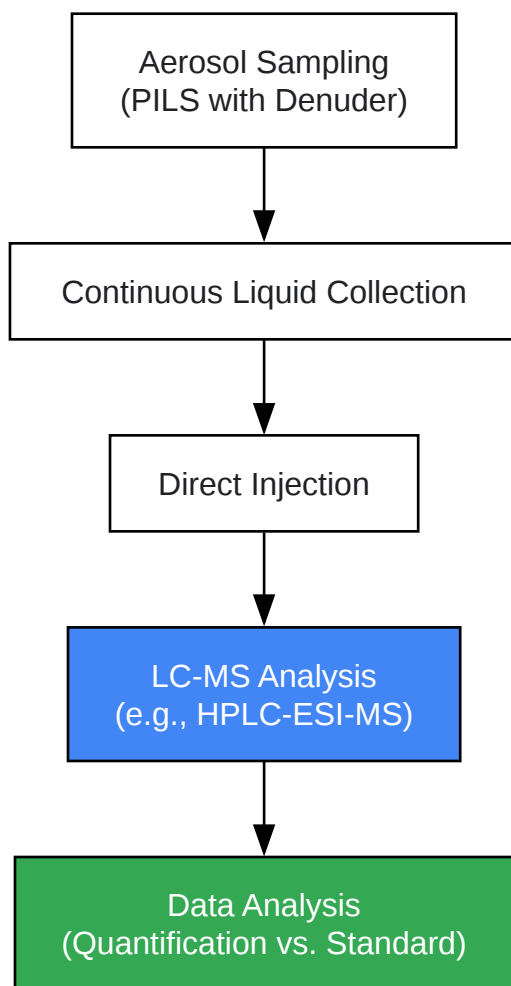
Caption: Experimental workflow for GC-MS analysis of **pinonic acid**.

5.2. Protocol 2: Semi-Online Analysis by LC-MS with PILS Collection

This protocol outlines the use of a Particle-Into-Liquid Sampler (PILS) for higher time-resolution collection, followed by LC-MS analysis.

Methodology:

- Instrument Setup:
 - Couple the PILS inlet to ambient air, preceded by a cyclone (e.g., PM_{2.5}) and an activated carbon denuder to remove interfering gas-phase organics.[7]
 - Set the PILS liquid flow (ultrapure water) and air sampling flow rates to optimized values (e.g., 0.1 mL/min and 15 L/min, respectively).
- Sample Collection:
 - The PILS captures aerosol particles and grows them into droplets, which are then removed by inertial impaction into a continuous liquid stream.
 - Collect the aqueous sample from the PILS outlet into vials using a fraction collector set to the desired time resolution (e.g., 30-60 minutes).
- LC-MS Analysis:
 - Directly inject the aqueous sample from the PILS into an HPLC-ESI-MS system.[1][5]
 - Use a reverse-phase column (e.g., C18) for separation.
 - Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both typically acidified with a small amount of formic acid.[13]
 - Operate the ESI-MS in negative ion mode, as carboxylic acids are readily deprotonated to form $[M-H]^-$ ions.[1][2]
 - Use Selected Ion Monitoring (SIM) or tandem MS (MS/MS) for enhanced sensitivity and specificity, targeting the m/z of deprotonated **pinonic acid** (183.1).
- Quantification: Identify and quantify **pinonic acid** based on its retention time and mass-to-charge ratio compared to an external calibration curve prepared from authentic standards.



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Caption: Experimental workflow for LC-MS analysis of **pinonic acid**.

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